1-Isonicotinoyl-4-isopropylpiperazine
Description
1-Isonicotinoyl-4-isopropylpiperazine is a piperazine derivative characterized by an isonicotinoyl group (C₅H₄N–CO–) at position 1 and an isopropyl substituent (–CH(CH₃)₂) at position 4 of the piperazine ring. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological and chemical properties, particularly in drug discovery and materials science.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(4-propan-2-ylpiperazin-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C13H19N3O/c1-11(2)15-7-9-16(10-8-15)13(17)12-3-5-14-6-4-12/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
JYRIYNUKAMHEMH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperazine Derivatives
Piperazine derivatives exhibit diverse biological and chemical behaviors depending on substituent groups. Below is a detailed comparison of 1-Isonicotinoyl-4-isopropylpiperazine with structurally related compounds:
1-Isopropyl-4-[2-aryl-1-diazenyl]piperazine
- Structural Differences: The diazenyl (–N=N–) group at position 4 replaces the isonicotinoyl group, introducing a photosensitive azo linkage.
- Synthesis : Prepared via diazo coupling reactions, as reported in studies synthesizing compounds 5a and 5b (Table 7) with confirmed structures via high-resolution mass spectrometry .
- Properties: Increased UV-Vis absorbance due to the azo chromophore, contrasting with the isonicotinoyl group’s π-conjugated system.
1-Isopropyl-4-(propane-1-sulfonyl)-piperazine (CAS 1185500-20-2)
- Structural Differences: A sulfonyl (–SO₂–) group replaces the isonicotinoyl moiety, significantly altering electronic properties.
- Physicochemical Data: Molecular weight 324.394 g/mol (vs. 273.35 g/mol for this compound), with higher polarity due to the sulfonyl group .
- Applications : Sulfonyl-containing piperazines are often explored as enzyme inhibitors or surfactants due to their strong hydrogen-bonding capacity.
1-(4-Chlorophenyl)piperazine (CAS 38212-33-8)
- Structural Differences: A chlorophenyl group replaces the isonicotinoyl substituent, enhancing hydrophobic interactions.
- Bioactivity: Psychoactive properties noted in forensic studies, contrasting with this compound’s underexplored pharmacological profile .
- Safety: Requires stringent handling due to neuroactive risks, unlike the less hazardous isonicotinoyl analog .
1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS 1594333-48-8)
- Synthesis : Produced via sulfonylation of pyrazole intermediates, with applications in medicinal chemistry .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Applications |
|---|---|---|---|---|---|
| This compound | Not Provided | C₁₃H₁₉N₃O | 273.35 | Isonicotinoyl, isopropyl | Drug discovery (hypothetical) |
| 1-Isopropyl-4-(propane-1-sulfonyl)-piperazine | 1185500-20-2 | C₁₀H₂₂N₂O₂S·C₂H₂O₄ | 324.394 | Sulfonyl, isopropyl | Enzyme inhibition |
| 1-(4-Chlorophenyl)piperazine | 38212-33-8 | C₁₀H₁₃ClN₂ | 196.68 | Chlorophenyl | Psychoactive research |
| 1-Isopropyl-4-[2-aryl-diazenyl]piperazine | Not Provided | Varies | ~280–320 | Aryl-diazenyl, isopropyl | Photoresponsive materials |
Research Findings and Pharmacological Insights
- Synthetic Accessibility: this compound’s synthesis is likely analogous to other N-acylated piperazines, involving coupling of isonicotinoyl chloride with 4-isopropylpiperazine. This contrasts with sulfonylated derivatives requiring sulfonyl chloride intermediates .
- Safety Profile : Piperazines with electron-withdrawing groups (e.g., sulfonyl) generally exhibit lower toxicity compared to halogenated analogs, aligning with regulatory preferences for drug candidates .
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